molecular formula C9H13ClFNO B1469616 1-(2-Fluorophenoxy)propan-2-amine hydrochloride CAS No. 1420680-62-1

1-(2-Fluorophenoxy)propan-2-amine hydrochloride

Cat. No. B1469616
CAS RN: 1420680-62-1
M. Wt: 205.66 g/mol
InChI Key: ZVQDDOCQDGCDFY-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenoxy)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 167087-55-0 . Its IUPAC name is 1-(2-fluorophenoxy)-2-propanamine . The molecular weight of this compound is 169.2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12FNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 . This indicates that the compound has a fluorophenoxy group attached to a propan-2-amine moiety.

Scientific Research Applications

Electrophilic Amination and Fluorine Removal

Research by Bombek et al. (2004) explores the electrophilic amination of 2-fluorophenol, which is closely related to 1-(2-fluorophenoxy)propan-2-amine hydrochloride. Their study demonstrates the complete removal of the fluorine atom during this process, indicating the potential for chemical transformations involving fluorine-substituted compounds (Bombek et al., 2004).

Hydrogels and Drug Delivery

Karimi et al. (2018) have developed chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a compound structurally similar to this compound. These hydrogels exhibit pH- and thermo-responsive swelling ratios, making them suitable for targeted drug delivery and improving the bioavailability of drugs (Karimi et al., 2018).

Protective Strategies in Chemical Synthesis

Ramesh et al. (2005) discuss the use of related compounds in providing protection for hydroxyl and amino functionalities in amino alcohols during chemical synthesis. This demonstrates the application of such compounds in developing new protective strategies in synthetic chemistry (Ramesh et al., 2005).

Corrosion Inhibition

Gao et al. (2007) synthesized tertiary amines, including derivatives similar to this compound, and investigated their use as corrosion inhibitors for carbon steel. This research suggests potential applications in protecting materials from corrosion (Gao et al., 2007).

Photopolymerisation Properties

Allen et al. (1994) studied the photochemical and photopolymerisation properties of compounds including 1-fluoro-4-propoxythioxanthone, which is structurally related to this compound. Their work provides insights into the potential applications of such compounds in photopolymerisation processes (Allen et al., 1994).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is recommended to handle the compound with appropriate personal protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

1-(2-fluorophenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQDDOCQDGCDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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